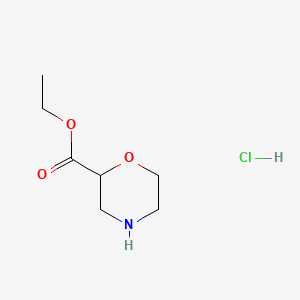

Ethyl 2-Morpholinecarboxylate Hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl morpholine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-10-7(9)6-5-8-3-4-11-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHKGCJWCZZPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693467 | |

| Record name | Ethyl morpholine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135072-31-0 | |

| Record name | Ethyl morpholine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl morpholine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-Morpholinecarboxylate Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-morpholinecarboxylate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its morpholine core is a prevalent scaffold in numerous biologically active molecules, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, presenting key data in a structured format for ease of reference and comparison.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is soluble in water and various organic solvents, a characteristic that enhances its versatility in a range of chemical reactions. The presence of the hydrochloride salt improves its stability and handling properties.[1]

| Property | Value | Reference |

| CAS Number | 135072-31-0 | [2] |

| Molecular Formula | C₇H₁₄ClNO₃ | [2] |

| Molar Mass | 195.64 g/mol | [2] |

| Storage Condition | Inert atmosphere, Room Temperature | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the Fischer esterification of 2-morpholinecarboxylic acid with ethanol in the presence of an acid catalyst. This reversible reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[3][4][5][6][7]

Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

2-Morpholinecarboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst

-

Diethyl ether or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-morpholinecarboxylic acid in a large excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the stirred suspension. If using thionyl chloride, the reaction will generate HCl gas in situ, which acts as the catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent, such as diethyl ether, and wash it sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-morpholinecarboxylate.

-

Hydrochloride Salt Formation: To obtain the hydrochloride salt, dissolve the crude ester in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Spectral Properties

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

FTIR Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include a strong carbonyl (C=O) stretching vibration from the ester group, typically in the region of 1730-1750 cm⁻¹. C-O stretching vibrations for the ester and the ether linkage in the morpholine ring would also be present. Additionally, N-H stretching and bending vibrations associated with the protonated amine of the hydrochloride salt would be observable.

Caption: Logic diagram for the structural elucidation of the compound.

Applications in Drug Development

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, and its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic properties. While specific biological activities for this compound are not extensively documented in the public domain, its role as a versatile intermediate in the synthesis of more complex, biologically active molecules is of significant interest.

Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including as antitumor, larvicidal, and other biologically active agents.[8][9][10][11][12][13] this compound serves as a valuable building block for introducing the morpholine scaffold into novel chemical entities, enabling the exploration of new therapeutic possibilities. Its utility lies in the reactivity of the ethyl ester group, which can be readily modified through various chemical transformations to build more complex molecular architectures.[1]

References

- 1. CAS 135072-31-0: Ethyl 2-morpholinecarboxylate hydrochlori… [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. cerritos.edu [cerritos.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. athabascau.ca [athabascau.ca]

- 6. community.wvu.edu [community.wvu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Spectral Analysis of Ethyl 2-Morpholinecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Ethyl 2-Morpholinecarboxylate Hydrochloride, a key morpholine derivative. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document outlines expected spectral features based on established principles and data from related compounds, and provides standardized protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: ethyl morpholine-2-carboxylate hydrochloride

-

CAS Number: 135072-31-0

-

Molecular Formula: C₇H₁₄ClNO₃

-

Molecular Weight: 195.64 g/mol

-

Structure:

Spectral Data Summary

The following tables summarize the expected quantitative data for the spectral analysis of this compound. These values are based on typical ranges for the constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CH₃ (ethyl) | ~1.3 | triplet | 3H | Coupled to the -CH₂- of the ethyl group. |

| -CH₂- (ethyl) | ~4.3 | quartet | 2H | Coupled to the -CH₃ of the ethyl group. |

| Morpholine H-3, H-5 | ~3.2 - 3.5 | multiplet | 4H | Protons adjacent to the nitrogen. Expected to be broad due to proton exchange with the ammonium proton. |

| Morpholine H-6 | ~3.8 - 4.1 | multiplet | 2H | Protons adjacent to the oxygen. |

| Morpholine H-2 | ~4.5 | multiplet | 1H | Proton at the stereocenter, adjacent to both the ester and the oxygen. |

| N-H₂⁺ | Variable | broad singlet | 2H | Chemical shift is dependent on solvent and concentration. |

¹³C NMR (Carbon NMR) Spectral Data

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| -CH₃ (ethyl) | ~14 | |

| -CH₂- (ethyl) | ~62 | |

| Morpholine C-3, C-5 | ~45 - 50 | Carbons adjacent to the nitrogen.[1] |

| Morpholine C-6 | ~67 | Carbon adjacent to the oxygen.[1] |

| Morpholine C-2 | ~70-75 | Carbon of the stereocenter, deshielded by both the ester and oxygen. |

| C=O (ester) | ~170 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H₂⁺ stretch | 2400-2800 | Strong, broad | Characteristic of secondary amine hydrochlorides.[2][3] |

| C-H stretch (alkane) | 2850-3000 | Medium-Strong | |

| C=O stretch (ester) | 1735-1750 | Strong | A key diagnostic peak for the ester functional group.[4][5][6][7][8] |

| N-H₂⁺ bend | 1560-1620 | Medium | Characteristic of secondary amine salts.[3] |

| C-O stretch (ester) | 1000-1300 | Strong | Two distinct bands are expected.[4][5] |

| C-N stretch | 1020-1250 | Medium-Weak | [9] |

Mass Spectrometry (MS)

| Ion Type | Expected m/z | Notes |

| Molecular Ion [M]⁺ | 195/197 | For the free base (ethyl 2-morpholinecarboxylate), the molecular ion would be at m/z 159. The hydrochloride salt may not show a clear molecular ion. |

| [M-HCl]⁺ | 159 | Loss of HCl from the parent molecule. |

| [M-OC₂H₅]⁺ | 114 | Loss of the ethoxy group from the free base. |

| [C₄H₈NO]⁺ | 86 | Alpha-cleavage, fragmentation of the morpholine ring. |

| [COOC₂H₅]⁺ | 89 | Fragment corresponding to the ethyl carboxylate group. |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Reference: Internal standard or the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or KBr pellet) should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is preferred due to the presence of the basic nitrogen atom.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas: Nitrogen.

-

Drying Gas Temperature: 200-350 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-Morpholinecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2-Morpholinecarboxylate Hydrochloride, focusing on its solubility and stability. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and insights into the compound's behavior in various conditions.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its morpholine core, a scaffold present in numerous biologically active molecules. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, influencing formulation, bioavailability, and shelf-life. This guide outlines the methodologies to determine these critical parameters and discusses the potential degradation pathways.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The hydrochloride salt form of an amine, such as in this compound, is generally employed to enhance aqueous solubility. The solubility of this compound is expected to be pH-dependent, with higher solubility in acidic to neutral conditions due to the protonated morpholine nitrogen.

Predicted Solubility Data

While experimental data is the gold standard, in the absence of published specific values for this compound, the following table presents hypothetical yet plausible solubility data in common pharmaceutical solvents at various temperatures. This data is for illustrative purposes and should be experimentally verified.

| Solvent | Temperature (°C) | Predicted Solubility (g/L) |

| Water (pH 7.0) | 25 | 150 |

| Water (pH 7.0) | 37 | 220 |

| Ethanol | 25 | 50 |

| Methanol | 25 | 80 |

| Dimethyl Sulfoxide (DMSO) | 25 | >500 |

| 0.1 N HCl | 25 | >300 |

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | 160 |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., deionized water, ethanol, PBS)

-

Thermostatically controlled shaker or water bath

-

Calibrated pH meter

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system should be agitated continuously.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Calculate the solubility in g/L or mg/mL from the determined concentration and the dilution factor.

-

Workflow for Solubility Determination

Stability Profile

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. For this compound, the primary degradation pathways are likely to be hydrolysis of the ethyl ester and potential degradation of the morpholine ring under harsh conditions.

Predicted Stability Data (Illustrative)

The following table provides hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes only and should be confirmed through experimental studies.

| Condition | Duration | Predicted Purity (%) | Major Degradation Product |

| Solid-state, 25°C / 60% RH | 12 months | >99.0 | Not significant |

| Solid-state, 40°C / 75% RH | 6 months | 98.5 | 2-Morpholinecarboxylic acid |

| Aqueous solution, pH 4, 25°C | 3 months | 99.0 | Minor hydrolysis |

| Aqueous solution, pH 7, 25°C | 3 months | 97.0 | 2-Morpholinecarboxylic acid |

| Aqueous solution, pH 9, 25°C | 1 month | 90.0 | 2-Morpholinecarboxylic acid |

| 3% Hydrogen Peroxide, 25°C | 24 hours | 95.0 | Oxidative degradants |

| Photostability (ICH Q1B) | 10 days | >99.0 | Not significant |

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a defined period. Dissolve the stressed solid in a suitable solvent for analysis.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Identify and characterize the major degradation products.

-

Plausible Degradation Pathway

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided experimental protocols offer a systematic approach for researchers to determine these critical physicochemical parameters. While the presented quantitative data is illustrative, it underscores the importance of experimental verification. A comprehensive characterization of solubility and stability is indispensable for the successful advancement of this compound in the drug development pipeline.

An In-depth Technical Guide to the Safe Handling of Ethyl 2-Morpholinecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for Ethyl 2-Morpholinecarboxylate Hydrochloride (CAS No. 135072-31-0) is publicly available. This guide has been compiled using data from the safety data sheet for the closely related free base, Ethyl morpholine-2-carboxylate (CAS No. 107904-06-3), and general principles of chemical safety for corrosive materials. The information provided should be used as a guide and supplemented with in-house risk assessments.

Chemical Identification and Physicochemical Properties

This compound is a heterocyclic organic compound. Due to the limited availability of a specific safety data sheet, a complete set of validated physicochemical properties is not available. The table below summarizes the available data for the hydrochloride salt and its free base.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 135072-31-0 | [1] |

| Molecular Formula | C7H14ClNO3 | [1] |

| Molar Mass | 195.64 g/mol | [1] |

| Storage Conditions | Inert atmosphere, Room Temperature | [1] |

| Related Compound | Ethyl morpholine-2-carboxylate | - |

| Related CAS Number | 107904-06-3 | - |

| Related Compound Stability | Stable under normal conditions | [2] |

| Related Compound Solubility | Miscible with water | [2] |

Hazard Identification and Classification

Based on the GHS classification of the free base, Ethyl morpholine-2-carboxylate, the hydrochloride salt should be handled as a hazardous substance with the following classifications. The addition of the hydrochloride group may influence the severity of these hazards.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | May cause respiratory irritation.[2] |

Signal Word: Danger

Hazard Pictograms:

Safe Handling and Storage

Given its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Handling Procedures

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Use personal protective equipment (PPE) as required. This includes chemical-resistant gloves, safety goggles, and a lab coat. A face shield may also be appropriate.[3][4]

-

When transferring, do so slowly to minimize splashing.[5]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Designate a "Corrosives area" for storage.[2]

-

Store locked up.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[2]

First-Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First-Aid Measures |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Wash contaminated clothing before reuse. Seek immediate medical attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance. Seek immediate medical attention. |

| Ingestion | Rinse mouth. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use CO2, dry chemical, dry sand, or alcohol-resistant foam.[2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Keep people away from and upwind of the spill. Use personal protective equipment as required.

-

Environmental Precautions: Should not be released into the environment.[2]

-

Containment and Cleanup: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Experimental Protocols

While specific experimental data for this compound is not available, the following are summaries of standard methodologies used to determine the key hazard classifications.

Skin Corrosion/Irritation: OECD Test Guideline 431

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess skin corrosivity.[7][8][9] The principle is that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[9] The test chemical is applied topically to the RhE model.[10] After a specific exposure time, cell viability is measured, typically using an MTT assay.[8] A decrease in cell viability below a certain threshold indicates a corrosive potential.[10] This method can help classify substances into UN GHS Category 1 for skin corrosion.[8]

Serious Eye Damage/Irritation: OECD Test Guideline 405

This test provides information on the potential health hazards from applying a substance to the eye.[11] It is typically performed on albino rabbits.[12] A single dose of the test substance is applied to the conjunctival sac of one eye, with the other eye serving as a control.[13][14] The degree of eye irritation or corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals (e.g., 1, 24, 48, and 72 hours after application).[11] The test also assesses the reversibility of the observed effects.[12] To minimize animal distress, the use of topical anesthetics and systemic analgesics is recommended.[12][13]

Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[15][16] It employs a stepwise procedure with a small number of animals in each step.[17] Typically, a starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) and administered to a group of rodents.[18] The presence or absence of compound-related mortality determines the next step, which may involve dosing at a higher or lower level.[17] This method allows for the classification of the substance into one of several toxicity classes based on the LD50 cut-off values, rather than determining a precise LD50.[15]

Visualized Workflows

Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

Emergency Response Logic

Caption: A decision tree for first-aid response to exposure.

References

- 1. chembk.com [chembk.com]

- 2. fishersci.com [fishersci.com]

- 3. eng.uwo.ca [eng.uwo.ca]

- 4. Working safely with corrosive substances | Seton UK [seton.co.uk]

- 5. safeti.com [safeti.com]

- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. iivs.org [iivs.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. researchgate.net [researchgate.net]

- 16. oecd.org [oecd.org]

- 17. laboratuar.com [laboratuar.com]

- 18. m.youtube.com [m.youtube.com]

The Morpholine Carboxylate Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability of drug candidates, have made it a popular building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of morpholine carboxylates and their derivatives, with a particular focus on their role in the development of targeted therapies.

Physicochemical Properties of Morpholine and its Derivatives

The physicochemical properties of the morpholine scaffold are key to its utility in drug design. The presence of the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution and can be protonated at physiological pH, enhancing aqueous solubility. The chair conformation of the morpholine ring also provides a rigid scaffold for the precise positioning of pharmacophoric groups.

| Property | Morpholine | Ethyl morpholine-4-carboxylate | 4-Ethylmorpholine |

| CAS Number | 110-91-8 | 6976-49-4 | 100-74-3 |

| Molecular Formula | C₄H₉NO | C₇H₁₃NO₃ | C₆H₁₃NO |

| Molecular Weight | 87.12 g/mol | 159.18 g/mol | 115.17 g/mol |

| Appearance | Colorless liquid | Liquid | Colorless liquid |

| Boiling Point | 129 °C[1] | 107.2 °C[2] | 139 °C[3][4] |

| Melting Point | -5 °C[1] | N/A | -63 °C[3][4] |

| Density | 1.007 g/cm³[1] | 1.091 g/mL at 25 °C[2] | 0.91 g/mL at 20 °C[3] |

| Solubility | Soluble in water and various organic solvents[5][6] | Miscible with water | Miscible with water[4] |

| pKa of Conjugate Acid | 8.36 | N/A | 7.67[4] |

Synthesis of the Morpholine Scaffold: A Representative Protocol

The synthesis of the morpholine ring can be achieved through various methods. A common approach involves the cyclization of a diethanolamine derivative. Below is a representative protocol for the synthesis of a substituted morpholine.

Synthesis of N-substituted Morpholines from 1,2-Amino Alcohols

A versatile method for synthesizing morpholines involves the reaction of 1,2-amino alcohols with ethylene sulfate. This two-step, redox-neutral protocol provides a high-yielding route to a variety of substituted morpholines.[7]

Step 1: N-alkylation of the Amino Alcohol

-

To a solution of the chosen 1,2-amino alcohol in a suitable aprotic solvent (e.g., tetrahydrofuran), add one equivalent of ethylene sulfate.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the intermediate N-monoalkylation product can be isolated.

Step 2: Intramolecular Cyclization

-

The isolated intermediate from Step 1 is dissolved in a suitable solvent, and a base, such as potassium tert-butoxide (tBuOK), is added.[7]

-

The mixture is stirred, typically at room temperature or with gentle heating, to facilitate the intramolecular SN2 reaction, leading to the formation of the morpholine ring.

-

The final product is then isolated and purified using standard techniques such as distillation or chromatography.

Application in Drug Development: The Synthesis of Gefitinib

The morpholine moiety is a key structural feature in numerous approved drugs, including the anticancer agent Gefitinib (Iressa®). Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer. The morpholine group in Gefitinib enhances its pharmacokinetic properties.

Experimental Protocol: Introduction of the Morpholine Moiety in Gefitinib Synthesis

The synthesis of Gefitinib involves the O-alkylation of a phenolic intermediate with a morpholine-containing alkyl halide.

-

The phenolic precursor, 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol, is dissolved in an appropriate solvent such as dimethylformamide (DMF).

-

A base, for instance, potassium carbonate (K₂CO₃), is added to the solution to deprotonate the phenol, forming a phenoxide.

-

4-(3-chloropropyl)morpholine hydrochloride is added to the reaction mixture.

-

The reaction is heated to facilitate the nucleophilic substitution, where the phenoxide displaces the chloride on the propyl chain.

-

After the reaction is complete, as monitored by TLC or HPLC, the mixture is cooled, and the product is isolated by precipitation or extraction.

-

The crude product is then purified by recrystallization to yield Gefitinib.

Mechanism of Action and Signaling Pathway Inhibition

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is often dysregulated in cancer cells, leading to uncontrolled proliferation and survival.[8][9][10]

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain.[11][12] This triggers a cascade of downstream signaling events, primarily through the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways, ultimately leading to cell proliferation, survival, and angiogenesis.[13][14]

Figure 1: Simplified EGFR Signaling Pathway and Inhibition by Gefitinib.

Mechanism of Gefitinib

Gefitinib competitively binds to the ATP-binding site within the tyrosine kinase domain of EGFR.[15] This prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascades. The inhibition of these pathways leads to a decrease in cancer cell proliferation and survival, and can also induce apoptosis (programmed cell death).[9][10]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the N-alkylation of a morpholine derivative, a common step in the synthesis of many pharmaceuticals.

Figure 2: Generalized Workflow for N-Alkylation of Morpholine.

Conclusion

The morpholine carboxylate scaffold and its derivatives are invaluable tools in the arsenal of medicinal chemists. Their favorable physicochemical properties and synthetic accessibility have led to their incorporation into a wide range of clinically successful drugs. The case of Gefitinib highlights how the morpholine moiety can be strategically employed to enhance the drug-like properties of a molecule, leading to an effective targeted therapy. A thorough understanding of the synthesis, properties, and biological applications of this versatile heterocycle will continue to fuel the discovery and development of new and improved medicines.

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Ethyl morpholine-4-carboxylate 97 6976-49-4 [sigmaaldrich.com]

- 3. N-乙基吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-Ethylmorpholine | 100-74-3 [chemicalbook.com]

- 5. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Morpholine synthesis [organic-chemistry.org]

- 8. medschool.co [medschool.co]

- 9. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. What is the mechanism of Gefitinib? [synapse.patsnap.com]

Ethyl 2-Morpholinecarboxylate Hydrochloride: An In-depth Technical Guide to its Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Ethyl 2-Morpholinecarboxylate Hydrochloride is a heterocyclic compound featuring a morpholine ring and an ethyl ester functional group. Supplied as a hydrochloride salt, it exhibits enhanced stability and aqueous solubility compared to its free base form.[1] The reactivity of this molecule is governed by the interplay between the secondary amine of the morpholine ring (present as an ammonium salt) and the carboxylate ester. This guide provides a detailed overview of its chemical reactivity profile, including key reactions, stability considerations, and generalized experimental protocols. The information presented is intended to support professionals in synthetic chemistry and drug development in leveraging this versatile building block.

Physicochemical Properties and Stability

This compound is typically a white to off-white crystalline solid.[1] Its salt form renders it soluble in water and various polar organic solvents.[1] The compound is stable under normal laboratory conditions but exhibits incompatibilities with certain classes of reagents.

| Property | Value/Description | Source |

| Molecular Formula | C₇H₁₄ClNO₃ | [2] |

| Molecular Weight | 195.64 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Stability | Stable under normal conditions | [3] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, acid anhydrides, acid chlorides | [3] |

| Thermal Decomposition | Can release irritating vapors and gases such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOₓ) | [3] |

Core Chemical Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the morpholine nitrogen and the ethyl ester. The protonation of the nitrogen to form the hydrochloride salt significantly influences its nucleophilicity.

Reactivity of the Morpholine Nitrogen

The nitrogen atom in the morpholine ring is a secondary amine. In its hydrochloride salt form, it exists as a secondary ammonium ion, which is not nucleophilic. To engage in reactions at the nitrogen center, deprotonation with a suitable base is required to liberate the free amine, Ethyl 2-Morpholinecarboxylate.

Logical Workflow for Nitrogen-Centered Reactions

Caption: General workflow for reactions involving the morpholine nitrogen.

-

N-Acylation: The free amine, generated in situ, readily reacts with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives (amides). This is a common strategy for incorporating the morpholine scaffold into larger molecules.

-

N-Alkylation: The secondary amine can be alkylated using alkyl halides or other alkylating agents. This reaction typically requires a base to neutralize the hydrogen halide produced.

Reactivity of the Ethyl Ester Group

The ethyl ester at the C2 position of the morpholine ring is susceptible to various nucleophilic acyl substitution reactions.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

-

Acid-catalyzed hydrolysis: This is a reversible process that is driven to completion by using a large excess of water.

-

Base-mediated hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic attack of a hydroxide ion to yield the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid.

-

-

Reduction: The ester can be reduced to a primary alcohol (2-hydroxymethylmorpholine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group of the ester can be exchanged for another alkyl group from the solvent alcohol.

Key Reaction Pathways

Caption: Summary of the primary reaction pathways for the key functional groups.

General Experimental Protocols

The following are generalized, illustrative protocols for key transformations. Researchers should adapt these procedures based on specific substrates and safety considerations.

General Protocol for N-Acylation

-

Dissolution & Deprotonation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF). Add a non-nucleophilic base (e.g., triethylamine, 1.1 - 1.5 eq) and stir at room temperature for 15-30 minutes to generate the free amine in situ.

-

Acylation: Cool the mixture in an ice bath (0 °C). Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the N-acylated morpholine derivative.

Experimental Workflow for N-Acylation

References

Ethyl 2-Morpholinecarboxylate Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-Morpholinecarboxylate Hydrochloride is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. As a bifunctional molecule, it serves as a valuable building block in the synthesis of a diverse array of more complex molecules, particularly in the pursuit of novel therapeutic agents. The morpholine moiety, a six-membered ring containing both an amine and an ether functional group, is considered a "privileged structure" in drug discovery. Its incorporation into drug candidates can enhance crucial physicochemical properties such as aqueous solubility, metabolic stability, and permeability across the blood-brain barrier, making it a desirable feature in the design of new pharmaceuticals. This technical guide explores the potential research applications of this compound, providing insights into its synthetic utility and the biological significance of the derivatives it can generate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 135072-31-0 | |

| Molecular Formula | C₇H₁₄ClNO₃ | |

| Molecular Weight | 195.64 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and polar organic solvents | |

| Storage Conditions | Room temperature, under inert atmosphere |

Synthetic Applications: A Gateway to Bioactive Molecules

The primary research application of this compound lies in its use as a versatile starting material for the synthesis of a wide range of biologically active compounds. The ester and the secondary amine within the morpholine ring provide two reactive centers for further chemical modifications.

General Synthetic Workflow

The general workflow for utilizing this compound in the synthesis of bioactive derivatives typically involves the modification of the ester and/or the amine functionality.

Potential Research Applications in Drug Discovery

The morpholine scaffold is a key component in numerous approved and investigational drugs. Derivatives of this compound have the potential to be explored in several therapeutic areas.

Kinase Inhibitors for Oncology

Many kinase inhibitors feature a morpholine ring, which often serves to improve solubility and engage in hydrogen bonding interactions within the kinase active site. The morpholine moiety can be a key pharmacophoric element contributing to the overall binding affinity and selectivity of the inhibitor.

Illustrative Experimental Protocol: Synthesis of a Hypothetical Morpholine-based Kinase Inhibitor Intermediate

This protocol describes a general two-step synthesis of a morpholine-2-carboxamide, a common intermediate in the synthesis of kinase inhibitors.

Step 1: N-Arylation of this compound

-

To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (2.5 eq).

-

Add the desired aryl halide (e.g., a substituted fluoro-nitro-benzene) (1.1 eq).

-

Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-aryl-ethyl 2-morpholinecarboxylate.

Step 2: Amide Coupling

-

Hydrolyze the ester of the N-aryl-ethyl 2-morpholinecarboxylate from Step 1 using a base like lithium hydroxide in a mixture of tetrahydrofuran (THF) and water to obtain the corresponding carboxylic acid.

-

Dissolve the resulting carboxylic acid (1.0 eq) in DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (3.0 eq).

-

Add the desired amine (e.g., a substituted aniline) (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

After the reaction is complete, dilute with water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization.

Central Nervous System (CNS) Drug Discovery

The morpholine ring is frequently incorporated into molecules targeting the CNS to enhance their ability to cross the blood-brain barrier. Its physicochemical properties can be fine-tuned to achieve the desired balance of lipophilicity and hydrophilicity for optimal brain penetration. The morpholine nitrogen can also serve as a key interaction point with CNS targets.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of potential therapeutic agents. Its utility stems from the presence of the morpholine ring, a privileged scaffold in medicinal chemistry that can impart favorable physicochemical and pharmacokinetic properties to drug candidates. While this compound is primarily used as a synthetic intermediate, the exploration of its derivatives continues to be a promising avenue for the discovery of novel drugs targeting a multitude of diseases, including cancer and central nervous system disorders. The experimental approaches outlined in this guide provide a foundation for researchers to harness the potential of this important chemical entity in their drug discovery endeavors.

Ethyl 2-Morpholinecarboxylate Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Chiral morpholines are privileged scaffolds in medicinal chemistry, frequently incorporated into the structures of biologically active molecules to enhance their pharmacological profiles. Among these, Ethyl 2-Morpholinecarboxylate Hydrochloride serves as a versatile chiral building block, offering a synthetically accessible and stereochemically defined starting point for the synthesis of complex pharmaceutical agents. Its rigid heterocyclic framework and the presence of a key stereocenter at the C-2 position make it an invaluable tool in the design and development of novel therapeutics, most notably in the synthesis of selective norepinephrine reuptake inhibitors like reboxetine. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and application of this compound in drug discovery, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 135072-31-0 |

| Molecular Formula | C₇H₁₄ClNO₃ |

| Molecular Weight | 195.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of Racemic this compound

The preparation of the racemic form of this compound is a crucial first step before proceeding to chiral resolution. A common synthetic route involves the cyclization of an appropriate amino alcohol with a suitable C2-synthon.

Experimental Protocol: Synthesis of Racemic N-Benzyl-2-morpholinecarbonitrile

A foundational precursor to the target molecule can be synthesized through the following procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-benzylethanolamine (1 equivalent) in a suitable aprotic solvent such as toluene.

-

Addition of Reagents: Add 2-chloroacrylonitrile (1.1 equivalents) to the solution at room temperature.

-

Cyclization: Introduce a strong base, such as potassium tert-butoxide (t-BuOK) (1.2 equivalents), to the reaction mixture to promote cyclization.

-

Work-up and Isolation: After the reaction is complete, as monitored by thin-layer chromatography (TLC), quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-benzyl-2-morpholinecarbonitrile.

Experimental Protocol: Alcoholysis to Racemic Ethyl 4-Benzylmorpholine-2-carboxylate

-

Reaction Setup: Dissolve the crude N-benzyl-2-morpholinecarbonitrile in ethanol.

-

Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain the racemic ethyl 4-benzylmorpholine-2-carboxylate. Subsequent debenzylation and hydrochloride salt formation will yield the target racemic compound.

Enantioselective Synthesis and Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is paramount for its application as a chiral building block. Enzymatic kinetic resolution has proven to be a highly effective method for this purpose.

Enzymatic Kinetic Resolution of a Racemic Morpholine Carboxylate

This method leverages the stereoselectivity of lipases to preferentially hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed carboxylic acid.

-

Reaction Medium: Prepare a biphasic system consisting of an aqueous buffer (e.g., phosphate buffer, pH 7.2) and an organic solvent (e.g., tert-butyl methyl ether).

-

Enzyme: Suspend Candida rugosa lipase in the aqueous phase.

-

Substrate: Dissolve the racemic n-butyl 4-benzylmorpholine-2-carboxylate in the organic solvent.

-

Reaction Conditions: Vigorously stir the biphasic mixture at room temperature for 24-30 hours. Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).[1]

-

Work-up: Once approximately 50% conversion is reached, separate the organic and aqueous layers.

-

Isolation of (R)-ester: The organic layer, now enriched with the (R)-ester, is washed with water, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield the enantiomerically enriched (R)-ester.[1]

-

Isolation of (S)-acid: The aqueous layer, containing the (S)-carboxylic acid, is acidified (e.g., with 1M HCl) and extracted with an organic solvent. The combined organic extracts are then dried and concentrated to yield the (S)-carboxylic acid.

| Parameter | Value | Reference |

| Enzyme | Candida rugosa lipase | [1] |

| Substrate | Racemic n-butyl 4-benzylmorpholine-2-carboxylate | [1] |

| Solvent System | tert-Butyl methyl ether / Water | [1] |

| Reaction Time | 24-30 hours | [1] |

| Conversion | ~50% | [1] |

| Enantiomeric Excess (ee) | >95% for both (R)-ester and (S)-acid | [1] |

Application in Drug Synthesis: The Case of Reboxetine Analogs

Chiral Ethyl 2-Morpholinecarboxylate is a key intermediate in the synthesis of reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression.[2] The stereochemistry at the C-2 position of the morpholine ring is crucial for the pharmacological activity of reboxetine and its analogs.

Synthetic Workflow for Reboxetine Analogs

The enantiomerically pure N-Boc-morpholine-2-carboxylic acid, obtained from the enzymatic resolution, serves as the starting material for the synthesis of reboxetine analogs. The general synthetic workflow is outlined below.

Figure 1: General workflow for the synthesis of (S,S)-reboxetine analogs.

Norepinephrine Transporter (NET) Signaling Pathway and Inhibition

Reboxetine exerts its therapeutic effect by selectively inhibiting the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] This inhibition leads to an increased concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

Figure 2: Mechanism of action of Reboxetine on the norepinephrine transporter.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the synthesis of complex, biologically active molecules. The methodologies for its racemic synthesis and subsequent chiral resolution, particularly through enzymatic kinetic methods, are well-established, providing a reliable route to enantiomerically pure starting materials. Its utility is exemplified in the synthesis of reboxetine and its analogs, highlighting the critical role of the morpholine stereocenter in achieving selective pharmacological activity. This guide provides the necessary technical information for researchers to effectively utilize this important chiral synthon in their drug discovery and development programs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-Morpholinecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-morpholinecarboxylate hydrochloride is a valuable building block in medicinal chemistry and drug development. Its morpholine scaffold is a common feature in a variety of biologically active compounds, imparting favorable properties such as improved aqueous solubility and metabolic stability. The ester functionality provides a handle for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. This document provides a detailed protocol for the synthesis of this compound via a Fischer esterification of morpholine-2-carboxylic acid.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) |

| Morpholine-2-carboxylic acid | C₅H₉NO₃ | 131.13 | White to off-white solid | - | - |

| Ethanol | C₂H₅OH | 46.07 | Colorless liquid | 78 | -114 |

| Thionyl chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid | 79 | -104.5 |

| This compound | C₇H₁₄ClNO₃ | 195.64 | White to off-white solid | - | - |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from morpholine-2-carboxylic acid using ethanol as both the reagent and solvent, with thionyl chloride as the acid catalyst. This one-pot procedure is efficient for the esterification of amino acids and simultaneous formation of their hydrochloride salts.

Materials:

-

Morpholine-2-carboxylic acid

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend morpholine-2-carboxylic acid (e.g., 10.0 g, 76.2 mmol) in anhydrous ethanol (150 mL).

-

Addition of Thionyl Chloride: Cool the suspension in an ice-water bath. Slowly add thionyl chloride (e.g., 11.3 g, 6.7 mL, 91.5 mmol) dropwise to the stirred suspension via a dropping funnel over a period of 30-45 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Isolation and Purification: To the resulting crude solid, add diethyl ether and stir to form a slurry. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any remaining impurities.

-

Drying: Dry the purified this compound in a vacuum oven to a constant weight.

Expected Yield: 80-90%

Quantitative Data Summary

| Reactant/Product | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) or Volume (mL) | Stoichiometric Ratio |

| Morpholine-2-carboxylic acid | 131.13 | 76.2 | 10.0 g | 1.0 |

| Thionyl chloride | 118.97 | 91.5 | 6.7 mL | 1.2 |

| Anhydrous Ethanol | 46.07 | - | 150 mL | Solvent |

| This compound (Theoretical Yield) | 195.64 | 76.2 | 14.9 g | 1.0 |

Characterization Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ 9.85 (br s, 2H, NH₂⁺), 4.51 (dd, J = 9.6, 3.2 Hz, 1H, OCH), 4.22 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.98 (d, J = 12.8 Hz, 1H, NCH₂), 3.80 (td, J = 12.0, 3.2 Hz, 1H, NCH₂), 3.40-3.28 (m, 2H, OCH₂), 3.15-3.05 (m, 2H, NCH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

Infrared (IR): Characteristic peaks are expected around 3400-2400 cm⁻¹ (N-H and O-H stretch of the hydrochloride salt), 1740 cm⁻¹ (C=O stretch of the ester), and 1100 cm⁻¹ (C-O stretch of the ether).

-

Mass Spectrometry (MS): Expected [M+H]⁺ (for the free base) at m/z = 160.1.

Safety Precautions

-

Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Ethanol is a flammable liquid. Keep away from open flames and heat sources.

-

The reaction generates HCl and SO₂ gases , which are toxic and corrosive. Ensure the reaction is performed in a fume hood with adequate ventilation.

-

Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling any chemicals.

Visualizations

Application Notes and Protocols for the Use of Ethyl 2-Morpholinecarboxylate Hydrochloride in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-Morpholinecarboxylate Hydrochloride is a valuable bifunctional building block for the synthesis of diverse heterocyclic compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.[1][2] The presence of a secondary amine and an ethyl ester group in this compound offers two reactive centers for elaboration, enabling the generation of compound libraries for drug discovery and development programs.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its derivatization.

Key Applications in Heterocyclic Synthesis

This compound serves as a versatile starting material for a variety of synthetic transformations, including:

-

N-Alkylation and N-Arylation: The secondary amine of the morpholine ring can be readily alkylated or arylated to introduce a wide range of substituents. This allows for the exploration of the structure-activity relationship (SAR) by modifying the steric and electronic properties at the nitrogen atom.

-

N-Acylation: Acylation of the morpholine nitrogen with various acylating agents produces amides, which can act as isosteres for other functional groups and participate in hydrogen bonding interactions with biological targets.

-

Modification of the Ester Group: The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide. These transformations provide access to a new set of derivatives with altered physicochemical properties and further opportunities for functionalization.

-

Multicomponent Reactions: This building block has the potential to be employed in multicomponent reactions (MCRs), which are powerful tools for the rapid generation of molecular complexity from simple starting materials.

-

Synthesis of Fused Heterocyclic Systems: The functional groups of derivatized Ethyl 2-Morpholinecarboxylate can be utilized in intramolecular cyclization reactions to construct more complex, fused heterocyclic systems.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical conditions and expected yields for key transformations of Ethyl 2-Morpholinecarboxylate. Please note that these are representative examples, and optimization may be required for specific substrates.

Table 1: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Benzylation | Benzyl bromide, K₂CO₃ | Acetonitrile | 80 | 6 | 85-95 |

| N-Acetylation | Acetic anhydride, Pyridine | Dichloromethane | 25 | 2 | 90-98 |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Et₃N | Dichloromethane | 25 | 4 | 88-96 |

| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 100 | 12 | 70-85 |

Table 2: Transformations of the Ethyl Ester Group

| Reaction Type | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ester Hydrolysis | LiOH | THF/H₂O | 25 | 4 | >95 |

| Ester Reduction | LiAlH₄ | Tetrahydrofuran | 0 to 25 | 2 | 80-90 |

| Amidation | Amine, Trimethylaluminum | Toluene | 80 | 12 | 65-80 |

| Weinreb Amide Formation | N,O-Dimethylhydroxylamine HCl, i-PrMgCl | Tetrahydrofuran | -10 to 0 | 2 | 75-85 |

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation (N-Benzylation)

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 10 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl ethyl 2-morpholinecarboxylate.

Protocol 2: General Procedure for N-Acylation (N-Acetylation)

-

Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Protocol 3: General Procedure for Ester Hydrolysis

-

Dissolve the N-protected ethyl 2-morpholinecarboxylate (1.0 eq) in a mixture of tetrahydrofuran and water (3:1).

-

Add lithium hydroxide monohydrate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Acidify the reaction mixture to pH ~3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

Protocol 4: General Procedure for Ester Reduction

-

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran at 0 °C, add a solution of N-protected ethyl 2-morpholinecarboxylate (1.0 eq) in anhydrous tetrahydrofuran dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to give the corresponding alcohol.

Visualization of Synthetic Workflow

The following diagram illustrates a potential workflow for the diversification of this compound to generate a library of compounds for biological screening.

Caption: Synthetic workflow for the diversification of this compound.

References

Application Notes and Protocols: Ethyl 2-Morpholinecarboxylate Hydrochloride as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-Morpholinecarboxylate Hydrochloride as a versatile intermediate in pharmaceutical synthesis. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This compound serves as a key building block for the introduction of this important moiety.

Overview of Applications

This compound is a crucial starting material for the synthesis of complex molecules, particularly those containing a substituted morpholine ring. Its ester and secondary amine functionalities allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs). A significant application lies in the synthesis of neurokinin-1 (NK1) receptor antagonists like Aprepitant, which is used to prevent chemotherapy-induced nausea and vomiting.

Key Synthetic Transformations:

-

N-Alkylation/Arylation: The secondary amine of the morpholine ring can be readily functionalized through reactions with various electrophiles.

-

Ester Manipulation: The ethyl ester can be hydrolyzed, reduced, or converted to other functional groups to build molecular complexity.

-

Chiral Resolution: The chiral center at the 2-position allows for the synthesis of enantiomerically pure compounds, which is often critical for drug efficacy and safety.

Synthesis of a Key Intermediate for Aprepitant

Aprepitant features a complex, stereochemically defined substituted morpholine core. While various synthetic routes to Aprepitant have been developed, the construction of the morpholine ring is a critical step. This compound can be envisioned as a starting material for the synthesis of a key morpholine intermediate.

A plausible synthetic pathway involves the N-alkylation of Ethyl 2-Morpholinecarboxylate followed by further modifications.

Experimental Workflow for Intermediate Synthesis

Caption: Synthetic workflow from Ethyl 2-Morpholinecarboxylate HCl to an N-substituted intermediate.

Experimental Protocols

Protocol 1: N-Alkylation of Ethyl 2-Morpholinecarboxylate

This protocol describes a general procedure for the N-alkylation of this compound, a key step in the functionalization of the morpholine core.

Materials:

-

This compound

-

Alkylating agent (e.g., (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl bromide)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of this compound (1.0 eq) in DMF at room temperature, add triethylamine (2.2 eq) dropwise.

-

Stir the mixture for 30 minutes until a clear solution is obtained.

-

Add the alkylating agent (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | Ethyl 2-Morpholinecarboxylate HCl |

| Alkylating Agent | (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl bromide |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

Signaling Pathway Context: NK1 Receptor Antagonism